molecular formula C14H13N3O3 B11688196 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B11688196
M. Wt: 271.27 g/mol
InChI Key: OSMOXRWGZCPPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then crystallized and characterized using techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzamide moiety allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can have different functional groups depending on the specific reaction conditions used.

Scientific Research Applications

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biological molecules, leading to changes in their structure and function. This interaction can inhibit the growth of bacteria or modulate specific biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and benzamide moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c1-9-6-7-15-13(8-9)16-14(18)11-4-3-5-12(10(11)2)17(19)20/h3-8H,1-2H3,(H,15,16,18)

InChI Key

OSMOXRWGZCPPRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.